2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide
Description
2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms at the 2 and 4 positions of the pyridine ring, a methoxyethyl group attached to a cyclopentyl ring, and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-N-[[1-(2-methoxyethyl)cyclopentyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-21-9-7-15(5-2-3-6-15)10-19-14(20)12-11(16)4-8-18-13(12)17/h4,8H,2-3,5-7,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNKLIRNYDGOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCC1)CNC(=O)C2=C(C=CN=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines under palladium catalysis . The reaction conditions for this process are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Medicine: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: This compound can be used in the development of new materials and chemicals with specific properties, such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. Additionally, the methoxyethyl and cyclopentyl groups may contribute to the compound’s overall stability and solubility, further influencing its mechanism of action.
Comparison with Similar Compounds
When compared to other similar compounds, 2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other fluorinated pyridines or carboxamides, such as 2,4-difluoropyridine or N-cyclopentylpyridine-3-carboxamide. The presence of the methoxyethyl group and the specific substitution pattern in this compound distinguishes it from these related compounds, potentially leading to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
